molecular formula C16H15FN4O B243638 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No. B243638
M. Wt: 298.31 g/mol
InChI Key: ZAONSKMCLSJYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide, also known as FMBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide works by binding to proteins or enzymes in cells and altering their activity when exposed to light. This can lead to changes in cellular signaling pathways, which can be studied to gain a better understanding of biological processes.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide has been shown to have a range of biochemical and physiological effects, depending on the specific cellular pathways that it targets. For example, it has been used to study the role of light in regulating ion channels and neurotransmitter release in neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide is its photo-switchable properties, which allow for precise control over its activity in cells. However, its use in lab experiments is limited by the need for specialized equipment and expertise in photopharmacology.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide. One area of interest is the development of new photo-switchable compounds with improved properties, such as increased sensitivity to light or longer activation times. Additionally, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide could be used to study a wide range of cellular processes and signaling pathways, including those involved in cancer, neurodegenerative diseases, and immune system function.
In conclusion, N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide is a promising compound with potential applications in scientific research. Its photo-switchable properties make it a useful tool for studying cellular processes and signaling pathways, and future research could lead to new insights into a wide range of biological processes.

Synthesis Methods

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with methyl acrylate, followed by cyclization and amidation. The resulting product is purified through recrystallization to obtain N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide in a high yield.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide has been used in various scientific research studies, particularly in the field of photopharmacology. It has been shown to have photo-switchable properties, meaning that it can be activated or deactivated using light. This property makes N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide a useful tool for studying cellular processes and signaling pathways that are influenced by light.

properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]propanamide

InChI

InChI=1S/C16H15FN4O/c1-3-16(22)18-13-9-15-14(8-10(13)2)19-21(20-15)12-6-4-11(17)5-7-12/h4-9H,3H2,1-2H3,(H,18,22)

InChI Key

ZAONSKMCLSJYMN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)F

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)F

Origin of Product

United States

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